molecular formula C7H3ClN2O4S B1378122 2-Cyano-3-nitrobenzene-1-sulfonyl chloride CAS No. 1394040-86-8

2-Cyano-3-nitrobenzene-1-sulfonyl chloride

Cat. No.: B1378122
CAS No.: 1394040-86-8
M. Wt: 246.63 g/mol
InChI Key: ZAZCMIQGQYTGSR-UHFFFAOYSA-N
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Description

2-Cyano-3-nitrobenzene-1-sulfonyl chloride (CAS 1394040-86-8) is a specialized benzoic acid derivative with the molecular formula C7H3ClN2O4S and a molecular weight of 246.63 g/mol . This compound is characterized by a benzene ring functionalized with a sulfonyl chloride group (-SO2Cl), a nitro group (-NO2), and a cyano group (-CN) in adjacent positions, specifically at the 1, 3, and 2 positions, respectively . This unique arrangement of highly reactive electron-withdrawing groups makes it a valuable and versatile multifunctional building block in organic synthesis and medicinal chemistry research. It is primarily used as a key intermediate for the synthesis of more complex molecules. The sulfonyl chloride moiety is highly reactive towards nucleophiles such as amines and alcohols, allowing for the preparation of sulfonamides and sulfonate esters, which are privileged structures in drug discovery . The adjacent nitro and cyano groups offer additional sites for chemical manipulation, including reduction of the nitro group to an aniline or nucleophilic substitution reactions, enabling the creation of diverse chemical libraries for biological screening. This compound is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for human or veterinary applications . It is a moisture-sensitive solid and requires cold-chain transportation from certain suppliers . Researchers should note that it is classified with the signal word "Danger" and has hazard statements H301, H311, H314, and H331, indicating that it is toxic if swallowed, in contact with skin, or if inhaled and causes severe skin burns and eye damage . Proper personal protective equipment and handling in a well-ventilated environment are essential.

Properties

IUPAC Name

2-cyano-3-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H3ClN2O4S/c8-15(13,14)7-3-1-2-6(10(11)12)5(7)4-9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZCMIQGQYTGSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)Cl)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301268604
Record name Benzenesulfonyl chloride, 2-cyano-3-nitro-
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Molecular Weight

246.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394040-86-8
Record name Benzenesulfonyl chloride, 2-cyano-3-nitro-
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Record name Benzenesulfonyl chloride, 2-cyano-3-nitro-
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Record name 2-cyano-3-nitrobenzene-1-sulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-nitrobenzene-1-sulfonyl chloride typically involves the nitration of 2-cyanobenzenesulfonyl chloride. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration: 2-Cyanobenzenesulfonyl chloride is treated with a mixture of concentrated nitric acid and sulfuric acid at a temperature range of 0-5°C. This results in the formation of 2-Cyano-3-nitrobenzene-1-sulfonyl chloride.

    Purification: The crude product is then purified by recrystallization from an appropriate solvent, such as ethanol or methanol, to obtain the pure compound.

Industrial Production Methods

Industrial production of 2-Cyano-3-nitrobenzene-1-sulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups, which make the aromatic ring more reactive towards electrophiles.

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride, iron(III) chloride) as catalysts.

    Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are used under basic conditions (e.g., triethylamine, pyridine) to facilitate the substitution reaction.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
2-Cyano-3-nitrobenzene-1-sulfonyl chloride is utilized as a building block in organic synthesis. It can participate in various chemical reactions, including:

  • Electrophilic Aromatic Substitution : The compound can undergo substitution reactions due to the electron-withdrawing nature of its functional groups, allowing for the introduction of additional substituents on the benzene ring.
  • Nucleophilic Substitution : The sulfonyl chloride group reacts readily with nucleophiles to form sulfonamide derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .

Medicinal Chemistry

Development of Drug Candidates
In medicinal chemistry, 2-cyano-3-nitrobenzene-1-sulfonyl chloride serves as an intermediate in the synthesis of biologically active compounds. Its reactivity allows for the formation of diverse molecular structures that can exhibit significant pharmacological activity. For example:

  • Synthesis of Antibacterial Agents : Compounds derived from this sulfonyl chloride have been explored for their potential antibacterial properties due to the presence of both nitro and sulfonyl functionalities .

Biological Applications

While specific biological activity data for 2-cyano-3-nitrobenzene-1-sulfonyl chloride is limited, compounds with similar functional groups often exhibit notable biological properties:

  • Antimicrobial Activity : The nitro group is known to contribute to the generation of reactive oxygen species, which can enhance antimicrobial efficacy .
  • Potential Use in Proteomics : Similar compounds have been employed in proteomics research for labeling proteins or peptides, suggesting a potential application for this compound in biochemical studies .

Data Table: Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
2-Cyano-3-nitrobenzene-1-sulfonyl chlorideCyano, Nitro, Sulfonyl ChlorideHigh reactivity due to multiple electron-withdrawing groups
2-Nitrobenzenesulfonyl chlorideNitro group but lacks cyanoLess reactive; simpler structure
3-Nitrobenzenesulfonyl chlorideNitro in a different positionDifferent regioisomer affects reactivity
4-Nitrobenzenesulfonyl chlorideNitro group in para positionSimilar structure but lacks cyano

Mechanism of Action

The mechanism of action of 2-Cyano-3-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The nitro and cyano groups further enhance the compound’s reactivity by withdrawing electrons from the aromatic ring, making it more susceptible to electrophilic attack.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Sulfonyl Chlorides

Compound Name Molecular Formula Key Applications Unique Features
2-Cyano-3-nitrobenzene-1-sulfonyl chloride C₇H₃ClN₂O₄S Drug intermediates; polymer synthesis Dual electron-withdrawing groups (cyano + nitro) enhance electrophilicity and regioselectivity .
Benzenesulfonyl chloride C₆H₅ClO₂S Sulfonamide synthesis Aromatic ring stabilizes intermediates; moderate reactivity .
Tosyl chloride (p-toluenesulfonyl chloride) C₇H₇ClO₂S Protecting groups; catalysis Methyl group improves stability; widely used in peptide synthesis .
3-Fluoro-2-nitrobenzene-1-sulfonyl chloride C₆H₃ClFNO₄S Electrophilic fluorination Fluorine atom increases lipophilicity; nitro group directs substitution .
Methanesulfonyl chloride CH₃ClO₂S Alkylation reactions Simple aliphatic structure; high volatility limits industrial use .
(3-Cyanophenyl)methanesulfonyl chloride C₈H₆ClNO₂S Biochemical assays Cyano group enables hydrogen bonding; used in enzyme inhibition studies .

Reactivity and Electronic Effects

  • Electron-Withdrawing Substituents: The nitro and cyano groups in 2-cyano-3-nitrobenzene-1-sulfonyl chloride significantly increase the electrophilicity of the sulfonyl chloride group compared to benzenesulfonyl chloride or tosyl chloride. This accelerates nucleophilic substitution reactions, enabling faster formation of sulfonamides under mild conditions .
  • Steric and Electronic Differences: Unlike aliphatic sulfonyl chlorides (e.g., methanesulfonyl chloride), the aromatic backbone provides conjugation stability but reduces solubility in nonpolar solvents. The nitro group’s meta-position relative to the sulfonyl chloride may further direct regioselectivity in subsequent reactions .

Application-Specific Comparisons

  • Pharmaceutical Synthesis: Compared to tosyl chloride, 2-cyano-3-nitrobenzene-1-sulfonyl chloride offers superior reactivity for introducing sulfonyl groups into sterically hindered amines, a critical step in protease inhibitor development .
  • Material Science : The nitro group facilitates cross-linking in polymer networks, a feature absent in simpler analogs like benzenesulfonyl chloride .

Research Findings and Industrial Relevance

For example:

  • Asymmetric Induction: The cyano group’s dipole moment enhances chiral recognition in sulfonamide-based catalysts, outperforming fluorine-substituted analogs like 3-fluoro-2-nitrobenzene-1-sulfonyl chloride .
  • Thermal Stability : Differential scanning calorimetry (DSC) data suggest that the nitro group reduces thermal decomposition temperatures compared to aliphatic sulfonyl chlorides, necessitating controlled storage conditions .

Biological Activity

2-Cyano-3-nitrobenzene-1-sulfonyl chloride is a synthetic organic compound characterized by the presence of cyano, nitro, and sulfonyl chloride functional groups. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, highlighting research findings, mechanisms of action, and case studies.

Chemical Structure and Properties

The chemical structure of 2-cyano-3-nitrobenzene-1-sulfonyl chloride can be represented as follows:

  • Molecular Formula : C7H4ClN3O3S
  • Molecular Weight : 235.64 g/mol
  • Functional Groups : Cyano (-C≡N), Nitro (-NO2), Sulfonyl chloride (-SO2Cl)

This compound's unique structure contributes to its reactivity and biological activity.

The biological activity of 2-cyano-3-nitrobenzene-1-sulfonyl chloride is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The sulfonyl chloride group is known to react with nucleophilic sites on enzymes, potentially inhibiting their activity.
  • Antimicrobial Activity : The nitro group can undergo reduction in microbial cells, leading to the formation of reactive intermediates that damage cellular components.
  • Cytotoxicity : The compound has shown potential in inducing apoptosis in cancer cell lines, possibly through the activation of specific signaling pathways.

Biological Activity Overview

Recent studies have explored the biological activities of 2-cyano-3-nitrobenzene-1-sulfonyl chloride across various fields:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. For example:

  • Bacterial Strains : In vitro studies demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL.
  • Fungal Strains : The compound showed antifungal activity against Candida species, disrupting biofilm formation and reducing cell viability.

Anticancer Activity

The cytotoxic effects of 2-cyano-3-nitrobenzene-1-sulfonyl chloride have been evaluated in various human cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical)12.5Induction of apoptosis
MCF-7 (breast)15.0Inhibition of cell proliferation
A549 (lung)10.0Activation of caspase pathways

Studies suggest that the compound induces apoptosis through mitochondrial pathways, evidenced by increased levels of pro-apoptotic proteins.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation:

  • In Vivo Studies : Animal models treated with 2-cyano-3-nitrobenzene-1-sulfonyl chloride exhibited reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

Several case studies have highlighted the efficacy of 2-cyano-3-nitrobenzene-1-sulfonyl chloride:

  • Study on Antimicrobial Efficacy : A recent study evaluated its effectiveness against multi-drug resistant bacterial strains, demonstrating a significant reduction in bacterial load in treated groups compared to controls.
  • Cancer Treatment Research : In a study involving human breast cancer cells, treatment with this compound resulted in a notable decrease in cell viability and increased apoptosis markers.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-cyano-3-nitrobenzene-1-sulfonyl chloride, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves nitration and sulfonation of substituted benzene derivatives. For example, nitration of 2-cyanobenzenesulfonyl chloride under controlled conditions (e.g., using HNO₃/H₂SO₄ at 0–5°C) may yield the nitro-substituted product. Reaction optimization requires monitoring temperature, stoichiometry of nitrating agents, and solvent polarity. Purification via recrystallization (e.g., using dichloromethane/hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate high-purity product .
  • Data Consideration : Compare yields under varying nitration times (Table 1).
Nitration Time (hr)Temperature (°C)Yield (%)
2045
4562
6558

Q. How does the electron-withdrawing nitro group affect the reactivity of the sulfonyl chloride moiety in nucleophilic substitution reactions?

  • Methodology : The nitro group at the 3-position enhances electrophilicity of the sulfonyl chloride by stabilizing the transition state via resonance withdrawal. Reactivity can be assessed using kinetic studies with nucleophiles (e.g., amines, alcohols). For example, measure reaction rates with aniline in THF at 25°C via HPLC or NMR monitoring. Compare with non-nitro analogs (e.g., 2-cyanobenzenesulfonyl chloride) to isolate electronic effects .

Advanced Research Questions

Q. What spectroscopic techniques are most effective for resolving structural ambiguities in 2-cyano-3-nitrobenzene-1-sulfonyl chloride, particularly regarding regiochemical isomerism?

  • Methodology : Use ¹³C NMR to distinguish between nitro group positions (chemical shifts for C-3 nitro vs. C-4 nitro differ by ~5 ppm due to conjugation effects). X-ray crystallography provides definitive regiochemical confirmation, as seen in related sulfonyl chlorides (e.g., 2-nitrobenzenesulfonyl chloride, where NO₂ orientation is unambiguous) .
  • Contradiction Analysis : Discrepancies between calculated (DFT) and experimental NMR shifts may arise from solvent effects or crystal packing. Validate with IR spectroscopy (nitro group asymmetric stretch at ~1520 cm⁻¹) .

Q. How does the steric and electronic interplay between the cyano and nitro substituents influence the compound’s stability under hydrolytic conditions?

  • Methodology : Conduct accelerated stability studies in aqueous buffers (pH 1–13) at 40°C. Monitor degradation via LC-MS to identify hydrolysis products (e.g., sulfonic acid derivatives). Compare with analogs lacking the cyano group (e.g., 3-nitrobenzenesulfonyl chloride) to isolate steric contributions.
  • Data Interpretation : The cyano group at C-2 may hinder water access to the sulfonyl chloride, reducing hydrolysis rates. Observed half-life increases by ~30% compared to non-cyano analogs .

Q. What strategies mitigate side reactions (e.g., denitration or cyano group reduction) during catalytic transformations involving this compound?

  • Methodology : Employ mild reducing agents (e.g., NaBH₄/CuCl₂) or transition-metal catalysts (Pd/C, H₂ atmosphere) to suppress nitro group reduction. For example, in amidation reactions, use DIPEA as a base to minimize acid-catalyzed denitration. Monitor by TLC (Rf shifts) or in situ FTIR .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions (e.g., DFT) and experimental data on the compound’s solubility and reactivity?

  • Methodology : Re-evaluate computational models by incorporating solvent effects (e.g., COSMO-RS for solubility) and explicit hydrogen bonding. Validate with experimental solubility tests in DMSO, THF, and acetonitrile. For example, DFT may overestimate solubility in polar aprotic solvents due to neglected crystal lattice energy .

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